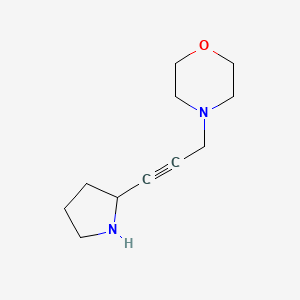![molecular formula C28H34N2O4 B14881230 2,7-Diheptylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-](/img/structure/B14881230.png)
2,7-Diheptylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraone is a compound characterized by the presence of four ketone groups within its molecular structure. These ketone groups are typically arranged in a specific pattern, contributing to the compound’s unique chemical properties. Tetraone compounds are often used as building blocks in organic synthesis and have applications in various fields, including materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraone compounds can be synthesized through several methods. One common approach involves the oxidation of polycyclic aromatic hydrocarbons. For example, pyrene-4,5,9,10-tetraone can be synthesized by the oxidation of pyrene using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
In industrial settings, the production of tetraone compounds often involves large-scale oxidation reactions. The choice of oxidizing agent and reaction conditions can vary depending on the specific tetraone compound being produced. For instance, the synthesis of pyrene-4,5,9,10-tetraone may involve the use of metal catalysts to enhance the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
Tetraone compounds undergo various chemical reactions, including:
Oxidation: Tetraone compounds can be further oxidized to form higher oxidation state products.
Reduction: Reduction of tetraone compounds typically leads to the formation of hydroxy derivatives.
Substitution: Tetraone compounds can undergo substitution reactions where one or more ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate, chromium trioxide, and nitric acid are commonly used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of pyrene-4,5,9,10-tetraone can yield pyrene-4,5,9,10-tetraol .
Scientific Research Applications
Tetraone compounds have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as probes for biological systems.
Medicine: Investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of tetraone compounds varies depending on their specific application. In biological systems, tetraone compounds can interact with enzymes and other proteins, affecting their activity. For example, pyrene-4,5,9,10-tetraone can undergo redox reactions, influencing cellular redox states and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pentacene-5,7,12,14-tetraone: Similar to pyrene-4,5,9,10-tetraone but with a different arrangement of ketone groups.
Triphenylene-2,3,6,7,10,11-hexaone: Contains six ketone groups and exhibits different electrochemical properties.
Tribenzo[f,k,m]tetraphen-2,3,6,7,11,12,15,16-octaone: Contains eight ketone groups and has unique redox characteristics.
Uniqueness
Tetraone compounds are unique due to their specific arrangement of ketone groups, which influences their chemical reactivity and physical properties. For example, pyrene-4,5,9,10-tetraone’s ortho-dicarbonyl arrangement allows for efficient redox reactions, making it a promising candidate for applications in energy storage and organic electronics .
Properties
Molecular Formula |
C28H34N2O4 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
6,13-diheptyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C28H34N2O4/c1-3-5-7-9-11-17-29-25(31)19-13-15-21-24-22(16-14-20(23(19)24)26(29)32)28(34)30(27(21)33)18-12-10-8-6-4-2/h13-16H,3-12,17-18H2,1-2H3 |
InChI Key |
SIJYHMQLIAHGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCCC)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzene-1,4-dicarboxylate](/img/structure/B14881154.png)
![7-(thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one](/img/structure/B14881161.png)
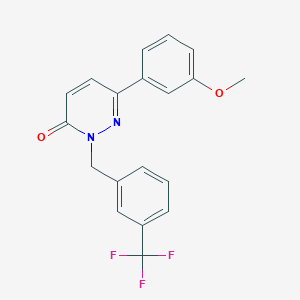
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14881172.png)
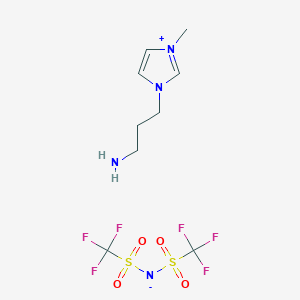
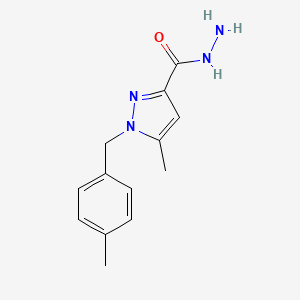
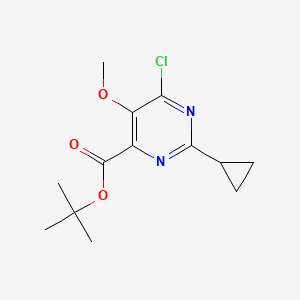
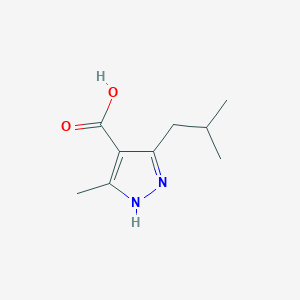
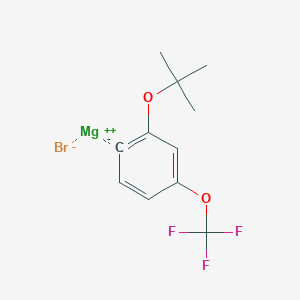
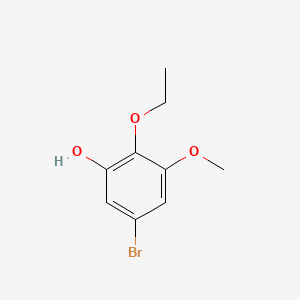
![Ethyl 1-((S)-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14881210.png)
![1-(Hydroxymethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14881224.png)
